4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-
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Overview
Description
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) is a complex organic compound characterized by its unique structure, which includes two quinoline rings connected by a butane-1,4-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) typically involves the following steps:
Formation of the Quinoline Rings: The quinoline rings can be synthesized through a series of reactions starting from aniline derivatives and aldehydes, followed by cyclization.
Linking the Quinoline Rings: The two quinoline rings are then linked using a butane-1,4-diylbis(oxy) linker. This step involves the reaction of the quinoline derivatives with butane-1,4-diol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) exerts its effects involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the application and the specific target.
Comparison with Similar Compounds
Similar Compounds
7,7’-(Butane-1,4-diylbis(oxy))bis(quinolin-2(1H)-one): Similar structure but different functional groups.
4,4’-(Butane-1,4-diylbis(oxy))bis(4-methyl-1,2-dioxolane-3,5-dione): Different ring structure and functional groups.
Uniqueness
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) is unique due to its specific quinoline ring structure and the butane-1,4-diylbis(oxy) linker, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
500283-76-1 |
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Molecular Formula |
C24H26N4O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-[4-(4-amino-2-methylquinolin-6-yl)oxybutoxy]-2-methylquinolin-4-amine |
InChI |
InChI=1S/C24H26N4O2/c1-15-11-21(25)19-13-17(5-7-23(19)27-15)29-9-3-4-10-30-18-6-8-24-20(14-18)22(26)12-16(2)28-24/h5-8,11-14H,3-4,9-10H2,1-2H3,(H2,25,27)(H2,26,28) |
InChI Key |
BGWFSRMRRHGVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OCCCCOC3=CC4=C(C=C(N=C4C=C3)C)N)N |
Origin of Product |
United States |
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